molecular formula C13H11N3O B11883962 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 53929-99-0

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11883962
CAS No.: 53929-99-0
M. Wt: 225.25 g/mol
InChI Key: PFHUJGAJIKIZHJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a methoxyphenyl group attached to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction temperature is maintained at around 100-150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies have shown that it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(2-Chlorophenyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

53929-99-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-11-7-3-2-5-9(11)12-15-10-6-4-8-14-13(10)16-12/h2-8H,1H3,(H,14,15,16)

InChI Key

PFHUJGAJIKIZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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